3-(Furan-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole
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Overview
Description
3-(Furan-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that features a furan ring, a pyrazole ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole typically involves the reaction of furan derivatives with pyrazole precursors under specific conditions. One common method involves the cyclization of appropriate precursors in the presence of a trifluoromethylating agent. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of reagents, catalysts, and reaction conditions is crucial to achieving efficient industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Scientific Research Applications
3-(Furan-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrroles: These compounds share the trifluoromethyl and furan moieties but differ in their overall structure.
2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine: Similar in having a trifluoromethyl group and a furan ring, but with a different heterocyclic system.
Uniqueness
3-(Furan-2-yl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole is unique due to its specific combination of a furan ring, a pyrazole ring, and a trifluoromethyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H7F3N2O |
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Molecular Weight |
216.16 g/mol |
IUPAC Name |
3-(furan-2-yl)-1-methyl-5-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C9H7F3N2O/c1-14-8(9(10,11)12)5-6(13-14)7-3-2-4-15-7/h2-5H,1H3 |
InChI Key |
ZFSAILNPAQQSSJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CO2)C(F)(F)F |
Origin of Product |
United States |
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